molecular formula C12H8ClN3 B13101359 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine

2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B13101359
M. Wt: 229.66 g/mol
InChI Key: PZBHSJBDFUVXKI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a 4-chlorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including acting as inhibitors for various enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production of this compound typically employs scalable microwave-assisted synthesis due to its efficiency and high yield. The process involves the use of enaminonitriles and benzohydrazides, which undergo transamidation, nucleophilic addition, and subsequent condensation .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolo[1,5-A]pyridine ring.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. For example, it can inhibit Janus kinases by preventing the phosphorylation of key signaling molecules involved in cell proliferation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is unique due to its specific structural features, such as the 4-chlorophenyl substituent, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in drug design and development .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H8ClN3/c13-10-6-4-9(5-7-10)12-14-11-3-1-2-8-16(11)15-12/h1-8H

InChI Key

PZBHSJBDFUVXKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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